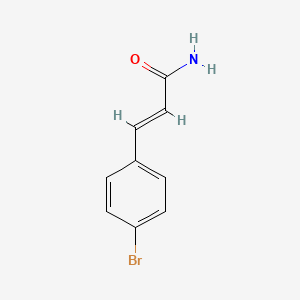

3-(4-bromophenyl)prop-2-enamide

Description

3-(4-Bromophenyl)prop-2-enamide is an organic compound characterized by a prop-2-enamide backbone (CH₂=CH–CONH–) substituted with a 4-bromophenyl group at the β-carbon (Figure 1). The bromine atom at the para position of the aromatic ring enhances its electron-withdrawing properties, influencing reactivity and intermolecular interactions. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of mTOR inhibitors like AC1LPSZG, which exhibits anti-cancer activity against non-small cell lung carcinoma (NSCLC) . Its structural features, including the α,β-unsaturated amide moiety, enable participation in Michael addition reactions and hydrogen bonding, critical for biological interactions .

Properties

IUPAC Name |

(E)-3-(4-bromophenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H2,11,12)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAWHKGYPQXDSK-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)prop-2-enamide typically involves the reaction of 4-bromoaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-Bromoaniline+Acryloyl chloride→3-(4-bromophenyl)prop-2-enamide

Industrial Production Methods

Industrial production methods for 3-(4-bromophenyl)prop-2-enamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)prop-2-enamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Polymerization: The acrylamide moiety can undergo polymerization to form polyacrylamides.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Polymerization: Initiators such as potassium persulfate or azobisisobutyronitrile (AIBN) are used.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

Substitution Reactions: Substituted acrylamides.

Polymerization: Polyacrylamides.

Coupling Reactions: Biaryl compounds.

Scientific Research Applications

3-(4-bromophenyl)prop-2-enamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Halogen-Substituted Prop-2-enamides

Bromophenyl vs. Chlorophenyl Derivatives

- 3-(4-Chlorophenyl)prop-2-enamide Derivatives : Chlorinated analogs, such as (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide, demonstrate potent antibacterial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) with submicromolar IC₅₀ values. The 4-chloro substitution enhances lipophilicity, improving membrane penetration .

- 3,4-Dichlorophenyl Derivatives : Compounds like (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide exhibit broader-spectrum activity against Enterococcus faecalis and mycobacterial strains (e.g., Mycobacterium tuberculosis). Dichloro substitution increases steric bulk and electron-withdrawing effects, enhancing target binding .

Bromophenyl vs. Trifluoromethylphenyl Derivatives

- Trifluoromethyl-Substituted Analogs : Derivatives such as (2E)-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (2a) show moderate yields (69%) and higher melting points (154–157°C) due to increased molecular symmetry and van der Waals interactions . The trifluoromethyl group enhances metabolic stability but may reduce solubility compared to brominated analogs.

Bioactive Prop-2-enamides in Natural Products

Plant-derived acrylamides, such as N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide (isolated from Lycium barbarum), exhibit anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM) by suppressing nitric oxide (NO) production. Hydroxyl and methoxy groups on the aromatic ring improve hydrogen-bonding capacity and solubility, contrasting with the lipophilic bromophenyl derivatives .

Kinase-Targeted Prop-2-enamides

The bromophenyl derivative AC1LPSZG [(2E)-3-(4-bromophenyl)-2-(phenylsulfonyl)-N-(pyridine-3-ylmethyl)prop-2-enamide] acts as an mTORC1/2 inhibitor. The sulfonyl group and pyridine moiety enhance binding to the kinase ATP pocket, while the bromophenyl group stabilizes hydrophobic interactions. This contrasts with EGFR inhibitors like AZD9291, which use substituted pyrimidine rings for target specificity .

Biological Activity

3-(4-Bromophenyl)prop-2-enamide is a compound of significant interest due to its unique structural features and potential biological activities. The presence of the bromine atom in its structure enhances its reactivity and influences its interactions with biological targets. This article explores the biological activity of 3-(4-bromophenyl)prop-2-enamide, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(4-bromophenyl)prop-2-enamide is . Its structure consists of a prop-2-enamide group attached to a para-bromophenyl moiety. The bromine atom contributes to the compound's distinct chemical reactivity, allowing for various substitution and addition reactions.

The biological activity of 3-(4-bromophenyl)prop-2-enamide is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.

- Enzyme Inhibition : The compound may inhibit the activity of certain kinases and other signaling proteins, modulating cellular pathways involved in proliferation and apoptosis.

- Receptor Interaction : It has been suggested that the compound can bind to receptors, influencing various physiological responses.

Antimicrobial Properties

Research indicates that 3-(4-bromophenyl)prop-2-enamide exhibits antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed enhanced antibacterial effects when tested against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

The anticancer potential of 3-(4-bromophenyl)prop-2-enamide has been explored in various studies. It has shown promising results in inhibiting the growth of cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Cell Viability Assays : In vitro studies revealed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Anti-inflammatory Effects

3-(4-bromophenyl)prop-2-enamide has also demonstrated anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its potential use in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Activity : A comprehensive study evaluated the antimicrobial efficacy of several brominated compounds, including 3-(4-bromophenyl)prop-2-enamide. Results indicated significant antibacterial activity, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development.

- Anticancer Research : A recent investigation into the anticancer properties of this compound revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. This study supports further exploration into its use as a therapeutic agent in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.